molecular formula C20H23BO2 B1631912 cis-Stilbeneboronic acid pinacol ester

cis-Stilbeneboronic acid pinacol ester

Cat. No.: B1631912
M. Wt: 306.2 g/mol
InChI Key: HGZKORGQZNCVQC-SDXDJHTJSA-N
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Description

cis-Stilbeneboronic acid pinacol ester is an organic compound that features a stilbene backbone with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Stilbeneboronic acid pinacol ester typically involves the coupling of a stilbene derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

cis-Stilbeneboronic acid pinacol ester can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The stilbene backbone can be reduced to form the corresponding alkane.

    Substitution: The boronate ester group can participate in substitution reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alkane derivatives of stilbene.

    Substitution: Various substituted stilbenes depending on the aryl halide used.

Scientific Research Applications

cis-Stilbeneboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Stilbeneboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Stilbeneboronic acid pinacol ester is unique due to its stilbene backbone, which imparts distinct electronic properties and potential applications in materials science. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C20H23BO2

Molecular Weight

306.2 g/mol

IUPAC Name

2-[(E)-1,2-diphenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15-

InChI Key

HGZKORGQZNCVQC-SDXDJHTJSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3

SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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